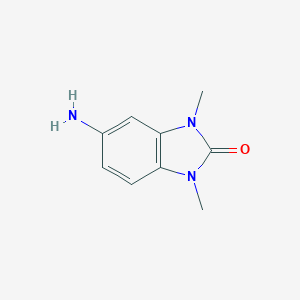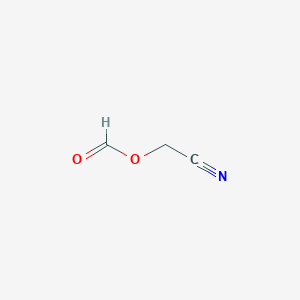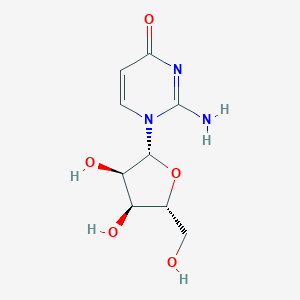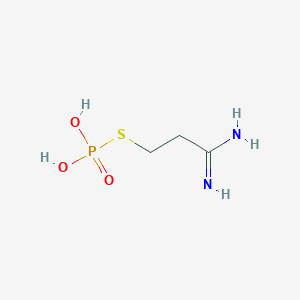
(4-Methylcyclohexyl)methanol
Overview
Description
(4-Methylcyclohexyl)methanol, also known as 1-(hydroxymethyl)-4-methylcyclohexane, is an organic compound with the molecular formula C₈H₁₆O. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring. It is a colorless liquid with a faint mint-like or licorice-like odor, particularly in its trans isomer form .
Mechanism of Action
Target of Action
(4-Methylcyclohexyl)methanol, also known as MCHM, is an organic compound classified as a saturated higher alicyclic primary alcohol . It acts as a hydrotrope, solubilizing hydrophobic substances in aqueous environments . This suggests that its primary targets are hydrophobic substances that require solubilization.
Mode of Action
It is known to prevent protein aggregation and alter membrane dynamics and metal homeostasis . This suggests that MCHM interacts with its targets, likely hydrophobic substances, to enhance their solubility and prevent their aggregation. This could lead to changes in the structure and function of these targets, potentially altering cellular processes.
Pharmacokinetics
It is known that mchm is only slightly soluble in water but highly soluble in many organic solvents . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.
Result of Action
Studies have shown that exposure to mchm can negatively affect the viability of certain cell lines and cause developmental defects in certain organisms . These effects are likely the result of MCHM’s interaction with its targets and its influence on various cellular processes.
Action Environment
The action, efficacy, and stability of MCHM can be influenced by various environmental factors. For instance, the presence of organic solvents can enhance the solubility of MCHM, potentially influencing its action and efficacy . Additionally, the pH, temperature, and other physical and chemical properties of the environment can affect the stability of MCHM.
Biochemical Analysis
Biochemical Properties
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of (4-Methylcyclohexyl)methanol .
Cellular Effects
The cellular effects of this compound have been studied in the context of toxicological effects. For instance, the viability of HEK293T human cell line cultures and Xenopus tropicalis embryos was negatively affected by this compound exposure . Additionally, X. tropicalis embryos suffered developmental defects as well as reversible non-responsiveness and melanization defects .
Molecular Mechanism
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Temporal Effects in Laboratory Settings
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Dosage Effects in Animal Models
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Metabolic Pathways
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Transport and Distribution
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Subcellular Localization
The importance of considering 3D molecular structure is exemplified for the dipole moments of cis and trans isomers of this compound .
Preparation Methods
(4-Methylcyclohexyl)methanol was first synthesized in 1908 through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . Another method of production involves its formation as a byproduct (approximately 1%) during the hydrogenation of dimethyl terephthalate to produce cyclohexanedimethanol, a commodity chemical . The reaction conditions for these methods typically involve the use of hydrogen gas and a suitable catalyst under high pressure and temperature.
Chemical Reactions Analysis
(4-Methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming corresponding halides.
Esterification: It can react with carboxylic acids or acid anhydrides in the presence of a catalyst to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methylcyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Biology: It is used in studies related to membrane dynamics and protein aggregation due to its hydrotropic properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.
Comparison with Similar Compounds
(4-Methylcyclohexyl)methanol is unique due to its specific structural arrangement and hydrotropic properties. Similar compounds include:
Cyclohexylmethanol: Lacks the methyl group on the cyclohexane ring, resulting in different chemical and physical properties.
1-Octanol: An eight-carbon alcohol with similar solubility characteristics but a linear structure.
Cyclohexanedimethanol: Contains two hydroxymethyl groups, leading to different reactivity and applications.
These compounds share some similarities in their chemical behavior but differ in their specific applications and effects due to structural variations.
Properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
| Record name | Cyclohexanemethanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
34885-03-5, 3937-48-2, 3937-49-3 | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohexanemethanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohexanemethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cis-4-Methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexanemethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of MCHM isomers that influence their environmental fate?
A1: The cis and trans isomers of MCHM exhibit distinct physicochemical properties, impacting their behavior in the environment. Notably, cis-MCHM demonstrates higher aqueous solubility and a lower octanol-water partition coefficient (KOW) compared to the trans isomer []. These differences stem from the larger computed solvated dipole moment of the cis form []. The lower KOW of cis-MCHM suggests weaker sorption to activated carbon [], indicating potential for differential transport and fate of the two isomers in the environment.
Q2: What analytical techniques are effective for detecting and quantifying MCHM isomers?
A2: Heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) has proven effective in identifying and quantifying both cis- and trans-MCHM isomers in water samples []. This technique was successfully employed to analyze water samples collected during the 2014 Elk River chemical spill in West Virginia, demonstrating its applicability for real-world contamination events.
Q3: What is known about the biodegradation of MCHM in the environment?
A3: Research suggests that MCHM can undergo both aerobic and anaerobic biodegradation in river sediment []. Furthermore, studies have investigated the degradation of both cis- and trans-MCHM isomers in activated sludge, demonstrating the potential for biological treatment processes to remediate MCHM contamination [].
Q4: How does showering with MCHM-contaminated water contribute to human exposure?
A4: Showering with MCHM-contaminated water can lead to both inhalation and ingestion exposure, particularly for volatile compounds like methyl-4-methylcyclohexanecarboxylate (MMCHC), a minor but odorous component often present in crude MCHM mixtures []. The high Henry's Law Constant of trans-MMCHC promotes its volatilization during showering, increasing inhalation risks []. This highlights the importance of considering all chemical constituents in a mixture, even those present at low concentrations, when assessing potential human health risks.
Q5: What are the implications of MCHM's odor profile on public perception and risk communication?
A5: MCHM's distinct licorice-like odor, detectable at low concentrations, played a significant role in public perception and risk communication during the 2014 West Virginia water crisis []. The widespread detection of this odor, even at levels below regulatory health guidelines, eroded public trust in the safety of the water supply []. This emphasizes the importance of addressing not just the toxicological risks of contaminants but also their sensory impacts on public perception and communication strategies during contamination events.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)





